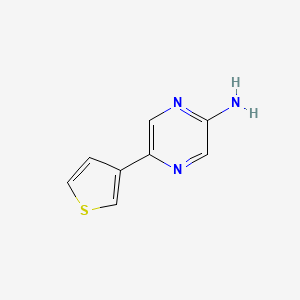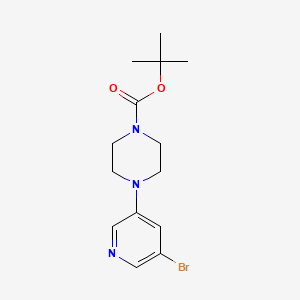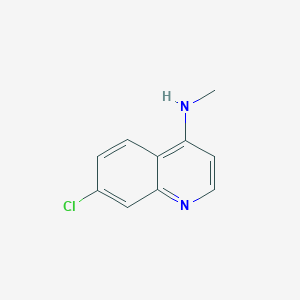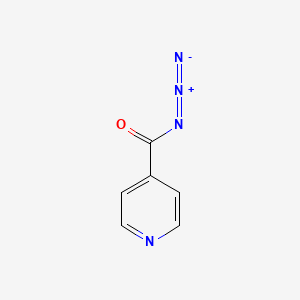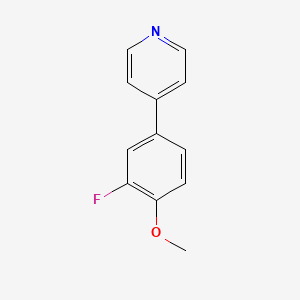
1-苯基-3-(哌啶-1-基)丙烷-1-胺
描述
1-Phenyl-3-(piperidin-1-yl)propan-1-amine is an organic compound that features a phenyl group attached to a propan-1-amine backbone, with a piperidine ring at the terminal position. This compound is known for its basic properties and is utilized in various chemical and pharmaceutical applications due to its unique structural characteristics .
科学研究应用
1-Phenyl-3-(piperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
生化分析
Biochemical Properties
1-Phenyl-3-(piperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain.
Cellular Effects
1-Phenyl-3-(piperidin-1-yl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in dopamine and serotonin regulation . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and receptor sensitivity, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors in the brain, such as dopamine and serotonin receptors, leading to the inhibition of monoamine oxidase . This inhibition results in increased levels of neurotransmitters, which can alter gene expression and affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter levels and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
1-Phenyl-3-(piperidin-1-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that further influence neurotransmitter levels and cellular function. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various compartments, where it interacts with target biomolecules and influences cellular processes.
Subcellular Localization
1-Phenyl-3-(piperidin-1-yl)propan-1-amine exhibits specific subcellular localization, which affects its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and receptors, ultimately determining its biochemical and physiological effects.
准备方法
The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a phenylacetone with piperidine under basic conditions to form an intermediate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
化学反应分析
1-Phenyl-3-(piperidin-1-yl)propan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
1-Phenyl-3-(piperidin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound has a ketone group instead of an amine, which alters its reactivity and applications.
1-Phenyl-3-(piperidin-1-yl)propan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWYAQXDIBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549822 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41208-24-6 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

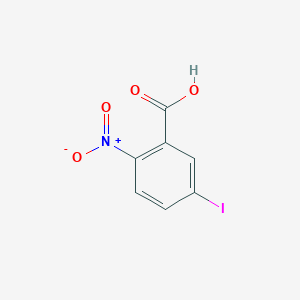

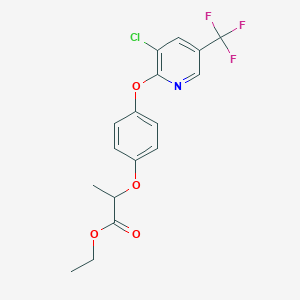
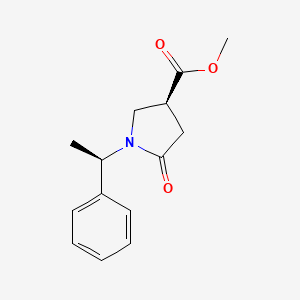

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
